molecular formula C21H21N5O3 B6136353 6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B6136353
M. Wt: 391.4 g/mol
InChI Key: PMSKRELAPDWJGC-UHFFFAOYSA-N
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Description

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium . The piperidine and pyridine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or nitro groups.

Scientific Research Applications

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring, in particular, is known for its ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the oxadiazole ring, piperidine moiety, and pyridine group allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19-10-9-16(13-26(19)14-17-8-4-5-11-22-17)21(28)23-12-18-24-20(25-29-18)15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSKRELAPDWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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